

# Spectroscopic Analysis of Cyclopropane-1,1-dicarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Cyclopropane-1,1-dicarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclopropane-1,1-dicarboxylic acid**, a key building block in the synthesis of various pharmaceutical and bioactive molecules. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with relevant experimental protocols.

## Data Presentation

The following tables summarize the key spectroscopic data for **cyclopropane-1,1-dicarboxylic acid**. It is important to note that while some experimental data is available, particularly for IR spectroscopy, some of the NMR and mass spectrometry data are predicted based on the analysis of similar structures and general spectroscopic principles, as direct experimental spectra are not widely published.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Notes
~12-13	Singlet (broad)	2H	Carboxylic acid (-COOH)	Chemical shift is concentration and solvent dependent. Disappears upon D <sub>2</sub> O exchange.
~1.5-1.7	Singlet	4H	Cyclopropane (-CH <sub>2</sub> -CH <sub>2</sub> -)	The two methylene groups are chemically equivalent, resulting in a singlet. The gem-dicarboxylic acid substitution causes a downfield shift compared to unsubstituted cyclopropane ( $\delta$ ≈ 0.22 ppm).

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted & Reported Reference)

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~170-175	Carboxylic acid (-COOH)	Typical range for dicarboxylic acids.
~25-30	Quaternary cyclopropane (C1)	Substituted carbon of the cyclopropane ring. A $^{13}\text{C}$ labeled spectrum has been reported in DMSO-d <sub>6</sub> (Stocker, M., Org. Magn. Resonance 20, 175, 1982). <a href="#">[1]</a>
~15-20	Methylene cyclopropane (C2, C3)	Methylene carbons of the cyclopropane ring. Expected to be shifted downfield from unsubstituted cyclopropane ( $\delta$ $\approx$ -2.9 ppm). <a href="#">[2]</a>

Table 3: IR Spectroscopic Data (Experimental &amp; Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
2500-3300	Strong, very broad	O-H stretch	Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.
~1700	Strong	C=O stretch	Carbonyl stretch of the carboxylic acid. May show some splitting due to the two carboxyl groups.
~1420	Medium	CH <sub>2</sub> scissoring	Deformation of the cyclopropane ring methylene groups.
~1200-1300	Strong	C-O stretch	Coupled with O-H in-plane bending.
~900-950	Medium, broad	O-H out-of-plane bend	Characteristic of carboxylic acid dimers.

Table 4: Mass Spectrometry Data (Predicted &amp; Reported Reference)

m/z	Fragmentation	Notes
131.034	$[M+H]^+$	Protonated molecular ion, observable with soft ionization techniques like electrospray ionization (ESI).
113.024	$[M+H-H_2O]^+$	Loss of a water molecule from the protonated molecular ion has been reported in ion spray tandem MS. <a href="#">[3]</a>
86.037	$[M-CO_2]^{+\bullet}$	Decarboxylation is a common fragmentation pathway for carboxylic acids.
41.039	$[C_3H_5]^+$	Cyclopropyl cation, a likely fragment from the cleavage of the cyclopropane ring.

## Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline standard experimental protocols for the analysis of **cyclopropane-1,1-dicarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **cyclopropane-1,1-dicarboxylic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is often preferred for dicarboxylic acids due to its ability to dissolve polar compounds and the acidic protons are readily observed.
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:
  - Pulse Program: Standard single-pulse experiment.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- D<sub>2</sub>O Exchange: To confirm the assignment of the carboxylic acid protons, a drop of deuterium oxide (D<sub>2</sub>O) can be added to the NMR tube, the sample shaken, and the <sup>1</sup>H NMR spectrum re-acquired. The signal corresponding to the acidic protons will disappear.

### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer equipped with a broadband probe.
- Parameters:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, as the natural abundance of <sup>13</sup>C is low and quaternary carbons have long relaxation times.
  - Reference: Solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm) or TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **cyclopropane-1,1-dicarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

#### FTIR Spectroscopy:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

## Mass Spectrometry

Due to the low volatility of dicarboxylic acids, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source is often more suitable for direct analysis.

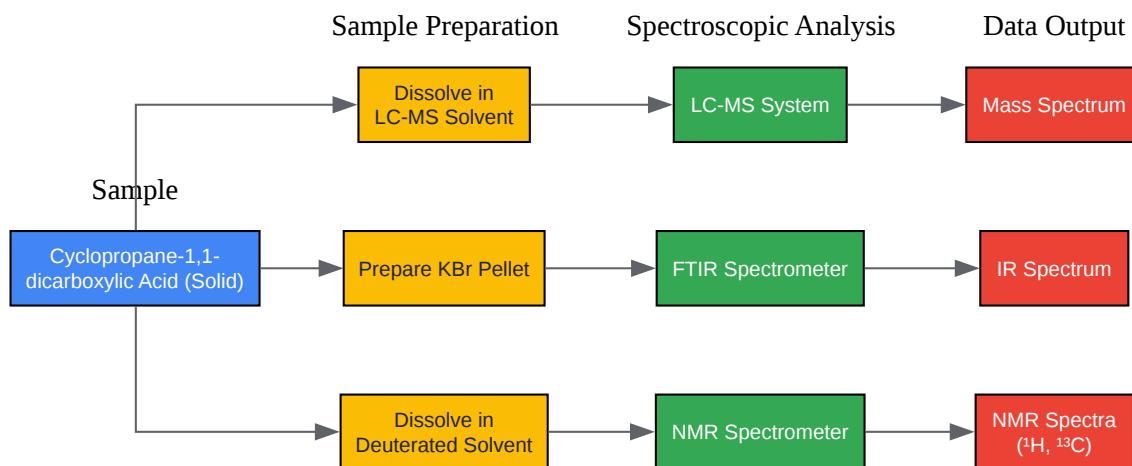
#### LC-MS (Electrospray Ionization - ESI):

- Sample Preparation:

- Prepare a dilute solution of **cyclopropane-1,1-dicarboxylic acid** (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Instrumentation:
  - A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- LC Parameters:
  - Column: A reverse-phase C18 column is typically used.
  - Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
  - Flow Rate: 0.2-0.5 mL/min.
- MS Parameters:
  - Ionization Mode: Positive or negative ion mode. For carboxylic acids, negative ion mode ( $[M-H]^-$ ) can be effective, although positive ion mode ( $[M+H]^+$ ) has also been reported.[3]
  - Scan Range: m/z 50-300.
  - Tandem MS (MS/MS): For structural confirmation, the parent ion of interest can be selected and fragmented to produce a characteristic fragmentation pattern.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **cyclopropane-1,1-dicarboxylic acid**.

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Caption: General workflow for the spectroscopic analysis of **cyclopropane-1,1-dicarboxylic acid**.

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